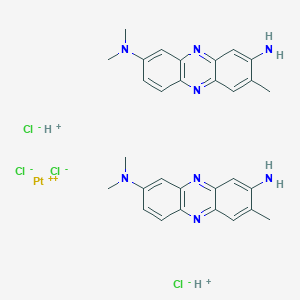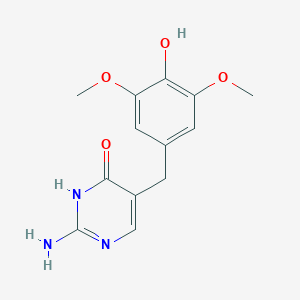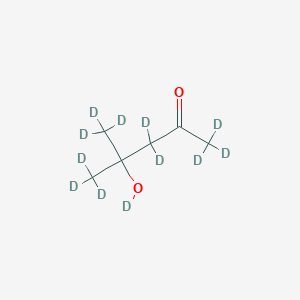
4-Hydroxy-4-méthyl-2-pentanone-d12
Vue d'ensemble
Description
Diacetone alcohol-d12, also known as 4-hydroxy-4-methyl-2-pentanone-d12, is a deuterated form of diacetone alcohol. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. Diacetone alcohol-d12 is a colorless liquid that is commonly used as a solvent and synthetic intermediate in various chemical reactions.
Applications De Recherche Scientifique
Diacetone alcohol-d12 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular structures.
Biology: Diacetone alcohol-d12 is used in the preparation of deuterated biological samples for mass spectrometry and other analytical techniques.
Medicine: It is employed in the synthesis of pharmaceuticals and as a solvent in drug formulation.
Industry: Diacetone alcohol-d12 is used in the production of coatings, adhesives, and cleaning agents.
Mécanisme D'action
Target of Action
Diacetone alcohol-d12, also known as 4-Hydroxy-4-methyl-2-pentanone-d12, is primarily used as a synthetic intermediate in the preparation of other compounds . It doesn’t have a specific biological target, but its chemical properties make it a valuable compound in various chemical reactions .
Mode of Action
The compound acts as a solvent and a synthetic intermediate . It participates in reactions such as the aldol condensation, where it can combine with other molecules under the influence of a catalyst . This reaction is crucial in the production of many valuable chemicals .
Biochemical Pathways
Diacetone alcohol-d12 is involved in the aldol condensation pathway . This pathway is essential for the production of many valuable chemicals, including diacetone alcohol (DAA), mesityl oxide (MO), and isophorone (IP) . The aldol reaction of acetone leads to the formation of diacetone alcohol, which can then undergo dehydration to form mesityl oxide .
Result of Action
The primary result of diacetone alcohol-d12’s action is the production of other compounds through chemical reactions . For example, in the aldol condensation reaction, it contributes to the efficient production of diacetone alcohol, mesityl oxide, and isophorone .
Action Environment
The action of diacetone alcohol-d12 is influenced by environmental factors such as temperature and the presence of a catalyst . For instance, the aldol condensation of acetone by refluxing on CaC2 achieves efficient coproduction of diacetone alcohol, mesityl oxide, and isophorone . The reaction’s efficiency is improved under mild conditions (56 °C, 100 kPa) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diacetone alcohol-d12 can be synthesized through the aldol condensation of deuterated acetone. The reaction is typically catalyzed by a base such as barium hydroxide. The process involves the condensation of two molecules of deuterated acetone to form diacetone alcohol-d12. The reaction conditions include maintaining a temperature range between -30°C and 45°C, with the addition of water to enhance selectivity and catalyst service time .
Industrial Production Methods
In industrial settings, the production of diacetone alcohol-d12 follows a similar aldol condensation process. The reaction is carried out in a continuous fixed bed reactor, which allows for higher selectivity and efficiency compared to batch reactors. The use of strongly basic ion exchange resins, such as Amberlyst A26-OH, as catalysts is common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Diacetone alcohol-d12 undergoes various chemical reactions, including:
Oxidation: Diacetone alcohol-d12 can be oxidized to form mesityl oxide-d12.
Reduction: Hydrogenation of diacetone alcohol-d12 yields hexylene glycol-d12.
Dehydration: Dehydration of diacetone alcohol-d12 results in the formation of mesityl oxide-d12.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using a palladium or nickel catalyst under hydrogen gas.
Dehydration: Dehydration reactions are often catalyzed by acidic catalysts such as sulfuric acid or phosphoric acid.
Major Products Formed
Oxidation: Mesityl oxide-d12
Reduction: Hexylene glycol-d12
Dehydration: Mesityl oxide-d12
Comparaison Avec Des Composés Similaires
Similar Compounds
Diacetone alcohol: The non-deuterated form of diacetone alcohol-d12, used in similar applications but with different isotopic properties.
Mesityl oxide: A dehydration product of diacetone alcohol, used as an intermediate in organic synthesis.
Hexylene glycol: A reduction product of diacetone alcohol, used as a solvent and in the production of polymers.
Uniqueness
Diacetone alcohol-d12 is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical techniques such as NMR spectroscopy. The deuterated form also exhibits different physical and chemical properties, making it valuable in specific research and industrial applications.
Propriétés
IUPAC Name |
1,1,1,3,3,5,5,5-octadeuterio-4-deuteriooxy-4-(trideuteriomethyl)pentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(7)4-6(2,3)8/h8H,4H2,1-3H3/i1D3,2D3,3D3,4D2,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXVUIWOUIDPGS-YDUIPVTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443621 | |
| Record name | Diacetone alcohol-d12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114253-85-9 | |
| Record name | Diacetone alcohol-d12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 114253-85-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


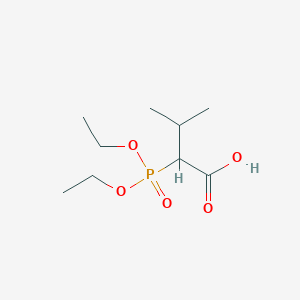
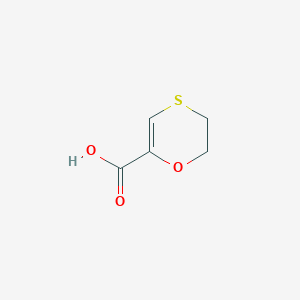

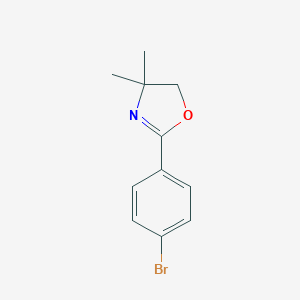
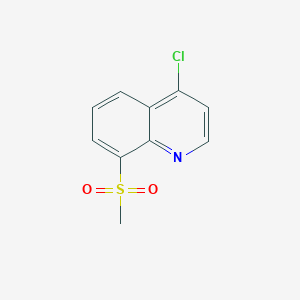

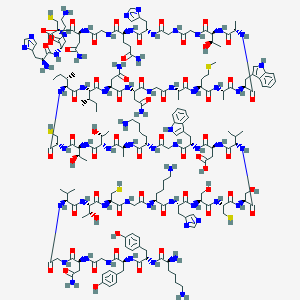

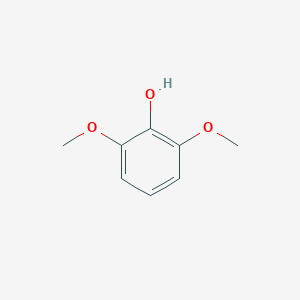

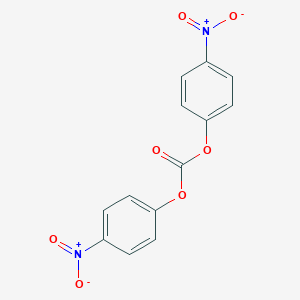
![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
